molecular formula C19H19BrO B3155312 (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one CAS No. 797011-60-0

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one

Cat. No.: B3155312
CAS No.: 797011-60-0
M. Wt: 343.3 g/mol
InChI Key: CSFFSPXWXPVZEG-FMIVXFBMSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 3-bromophenyl group at the 1-position and a bulky 4-tert-butylphenyl substituent at the 3-position. These substituents influence its electronic, steric, and physicochemical properties, making it distinct from other chalcones.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFFSPXWXPVZEG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-tert-butylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

Chalcones share a common (2E)-1,3-diarylprop-2-en-1-one backbone, but substituents on the aryl rings dictate their structural diversity. Key comparisons include:

Dihedral Angles and Planarity
  • The dihedral angle between the two aryl rings in chalcones affects conjugation and packing efficiency. For example:
    • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits a near-planar structure with a dihedral angle of 8.49° between rings .
    • Derivatives with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., tert-butyl) show larger dihedral angles. For instance, (2E)-1-(4-tert-butylphenyl)-3-(furan-2-yl)prop-2-en-1-one (LabMol-91) likely has reduced planarity due to steric hindrance from the tert-butyl group .
Crystal Packing
  • Bulky substituents like tert-butyl disrupt close molecular packing. For example, LabMol-85 [(2E)-1-(4-tert-butylphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one] has a higher melting point (158°C) compared to LabMol-83 [(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one] (90°C), suggesting that steric effects enhance thermal stability despite reduced packing efficiency .

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Comparison of Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Purity (%) Notable Substituents
Target Compound* 357.24 Not Reported 3-Bromophenyl, 4-tert-butylphenyl
LabMol-83 317.18 90 99.66 3-Bromophenyl, 4-methoxyphenyl
LabMol-85 309.39 158 99.81 4-tert-butylphenyl, 1H-pyrrol-2-yl
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one 277.11 Not Reported 4-Bromophenyl, furan-2-yl
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 305.14 Not Reported 4-Bromophenyl, 4-fluorophenyl

*The target compound’s molecular weight is calculated based on its formula (C19H18BrO).

Key Observations
  • Melting Points : Bulky substituents (e.g., tert-butyl) correlate with higher melting points due to increased van der Waals interactions (e.g., LabMol-85: 158°C vs. LabMol-83: 90°C) .
  • For example, LabMol-83 (3-bromophenyl, 4-methoxyphenyl) has higher purity (99.66%) and yield (41%) compared to LabMol-91 (7.8% yield), suggesting easier synthesis for less sterically hindered derivatives .
Antimicrobial Activity
  • LabMol-90 [(2E)-3-(4-nitrophenyl)-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one] shows promising antitubercular activity (MIC < 1 µg/mL) due to the nitro group’s electron-withdrawing effects, which may enhance membrane penetration . The target compound’s tert-butyl group, being electron-donating, might reduce such activity but improve metabolic stability.
Protein Interactions
  • Chalcones with methoxy or dimethylamino groups (e.g., PAAPA in ) exhibit strong interactions with ACE2, a key protein in viral entry . The target compound’s bromo and tert-butyl groups may alter binding affinities due to steric and electronic effects.
Nonlinear Optical (NLO) Properties
  • The tert-butyl group in the target compound could enhance hyperpolarizability (c(3) values) compared to derivatives like (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one, which has a lower c(3)-value (1/185.58 of the tert-butyl analog) .

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure, which includes a bromine atom and a tert-butyl group. Chalcones are known for their diverse biological activities, making them a subject of extensive research in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H19BrO
  • CAS Number : 797011-60-0
  • Structural Features : The compound features an α,β-unsaturated carbonyl system, which is essential for its biological activity. The bromine substituent enhances its reactivity compared to other halogenated analogs.

The biological activity of (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one primarily arises from its ability to act as a Michael acceptor. This property allows it to interact with nucleophiles in biological systems, potentially inhibiting various enzymes and proteins involved in cellular processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it has inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it has shown activity against:

  • Staphylococcus aureus : MIC values ranging from 20–40 µM.
  • Escherichia coli : MIC values of 40–70 µM.

These findings suggest that (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one could serve as a potential candidate for developing new antibacterial agents .

Anticancer Properties

Several studies have explored the anticancer potential of chalcones, including this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of various signaling pathways. For instance:

  • In vitro studies on breast cancer cell lines (MCF-7) have shown that the compound can inhibit cell proliferation effectively.
  • The compound's mechanism may involve the disruption of mitochondrial function and the induction of oxidative stress in cancer cells .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2E)-1-(4-Chlorophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-oneStructureModerate antibacterial activity
(2E)-1-(4-Methylphenyl)-3-(4-tert-butylphenyl)prop-2-en-1-oneStructureLower anticancer efficacy compared to brominated variant
(2E)-1-(4-Fluorophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-oneStructureSimilar anti-inflammatory effects

The presence of bromine in (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one enhances its reactivity and biological activity compared to other halogenated analogs.

Study 1: Antibacterial Activity Assessment

A study conducted on various derivatives of chalcones found that (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one exhibited potent antibacterial properties against multi-drug resistant strains of bacteria. The study utilized disc diffusion methods to evaluate the effectiveness against S. aureus and E. coli .

Study 2: Anticancer Efficacy in MCF-7 Cells

In a controlled laboratory setting, researchers tested the cytotoxic effects of (2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability with an IC50 value lower than many standard chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(3-Bromophenyl)-3-(4-tert-butylphenyl)prop-2-en-1-one

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